Hyperoside

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Hyperoside (quercetin-3-O-galactoside) is the scientifically justified choice when gastrointestinal stability and luminal antioxidant action are your experimental endpoints. Unlike absorbed analogs (e.g., isoquercitrin), hyperoside resists hydrolysis and limits systemic uptake (oral bioavailability ~2.2%), making it ideal for GI-localized inflammatory or microbiota studies. Its DPPH-scavenging potency exceeds ascorbic acid and rutin. Choose hyperoside when assay reproducibility demands the defined, non-systemic profile of a genuine galactoside.

Molecular Formula C21H20O12
Molecular Weight 464.4 g/mol
CAS No. 482-36-0
Cat. No. B192233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyperoside
CAS482-36-0
SynonymsHyperoside;  2-(3,4-Dihydroxyphenyl)-3-(b-D-galactopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one;  Hyperin
Molecular FormulaC21H20O12
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15+,17+,18-,21+/m1/s1
InChIKeyOVSQVDMCBVZWGM-DTGCRPNFSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hyperoside (CAS 482-36-0): Baseline Identity and Structural Classification for Scientific Procurement


Hyperoside (quercetin-3-O-β-D-galactopyranoside, CAS 482-36-0) is a naturally occurring flavonol glycoside comprising the aglycone quercetin linked to a galactose moiety at the 3-O position [1]. It is widely distributed across diverse plant families, including Hypericaceae, Rosaceae, and Fabaceae, and is recognized as one of the major bioactive constituents in traditional medicinal plants such as Crataegus spp. (hawthorn) and Hypericum perforatum [1]. Hyperoside belongs to the broader class of quercetin O-glycosides, which also includes analogs such as isoquercitrin (quercetin-3-O-β-D-glucopyranoside), rutin (quercetin-3-O-rutinoside), and quercitrin (quercetin-3-O-α-L-rhamnoside) [1]. Its molecular formula is C21H20O12, with a molecular weight of 464.38 g/mol [1].

Why Generic Substitution of Hyperoside with Other Quercetin Glycosides or the Aglycone Quercetin Is Scientifically Unsound


Despite sharing a common quercetin aglycone core, hyperoside exhibits distinct physicochemical, biopharmaceutical, and biological properties that preclude simple interchangeability with its structural analogs [1]. The identity of the sugar moiety attached to the 3-O position fundamentally alters the molecule's lipophilicity, redox potential, gastrointestinal stability, and absorption profile [2]. Consequently, substituting hyperoside with isoquercitrin (glucose), rutin (rutinose), or the aglycone quercetin can yield divergent and unpredictable outcomes in experimental systems, particularly in assays involving radical scavenging, membrane interaction, or in vivo pharmacokinetics [3]. Procurement decisions based solely on aglycone equivalence or class-based assumptions of bioactivity are therefore scientifically unjustified and may compromise experimental reproducibility and therapeutic development.

Hyperoside (CAS 482-36-0): Quantified Comparative Evidence for Differentiated Scientific and Industrial Selection


Superior DPPH Radical Scavenging Activity: Hyperoside Outperforms Ascorbic Acid and Rutin

In a direct comparative study evaluating the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging activity of four flavonoids and ascorbic acid, hyperoside demonstrated superior activity [1]. The activity hierarchy was reported as hyperoside > ascorbic acid > rutin > kaempferide > vitexin [1]. This quantitative ranking positions hyperoside as a more potent direct radical scavenger than both the well-established reference antioxidant ascorbic acid and its diglycoside analog rutin.

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Differentiated Gastrointestinal Stability and Absorption Fate: Hyperoside vs. Isoquercitrin

A comparative in vivo and in vitro study in rats directly compared the oral absorption and gastrointestinal (GI) stability of hyperoside (HP) and isoquercitrin (IQ) [1]. Following oral administration, unchanged IQ was barely detectable in plasma, while its glucuronidated aglycone (quercetin) was the major circulating form [1]. In stark contrast, hyperoside could not be detected in plasma either as the unchanged parent compound or as its aglycone/metabolites, indicating negligible systemic absorption of intact hyperoside or its hydrolysis products under the conditions tested [1]. In vitro stability studies corroborated this finding, demonstrating that hyperoside is significantly more stable than isoquercitrin in rat GI tract contents [1].

Pharmacokinetics Oral Absorption Drug Stability

Low Redox Potential and High Prooxidant Reactivity: Distinctive Electronic Profile vs. Rutin and Quercitrin

A comprehensive study investigating the influence of sugar moieties on the reactivity of four quercetin O-glycosides revealed a distinct electronic profile for hyperoside [1]. Hyperoside and isoquercitrin, bearing galactose and glucose moieties respectively, exhibited the lowest redox potentials and highest lipophilicity among the tested glycosides [1]. This physicochemical signature correlated with the highest prooxidant reactivity, as assessed by the oxidation of ferrous hemoglobin [1]. In contrast, rutin (rutinose) and quercitrin (rhamnose) displayed higher redox potentials and lower prooxidant reactivity [1].

Electrochemistry Redox Potential Prooxidant Activity

Quantified Antioxidant Superiority in Cellular and Plasma Models: Hyperoside vs. Epicatechin

A 2024 study directly compared the antioxidant potential of hyperoside (HP), epicatechin (EC), and phlorizin (PZ) using a multi-assay approach encompassing chemical assays, human plasma oxidation protection, and cellular antioxidant activity (CAA) in human cell lines [1]. Hyperoside and EC both exhibited significant antioxidant activity, with hyperoside outperforming EC in multiple assessments [1]. In the CAA test, hyperoside and EC displayed higher activity compared to PZ [1]. Critically, cytotoxicity assays confirmed that hyperoside did not induce cell death or hinder proliferation even at concentrations exceeding 100 μmol/mL [1].

Cellular Antioxidant Activity Plasma Oxidation Cytotoxicity

Contrasting Pharmacokinetic Bioavailability: Hyperoside vs. Astragalin from Semen Cuscutae Extract

A comparative pharmacokinetic study in rats evaluated the absolute oral bioavailability of hyperoside and astragalin (kaempferol-3-O-glucoside) following administration of a Semen Cuscutae extract [1]. The study reported a lower absolute bioavailability for hyperoside (2.211%) compared to astragalin (4.044%) from the extract [1]. This quantitative difference highlights that even within the same botanical matrix, the bioavailability of structurally related flavonoid glycosides can vary substantially.

Pharmacokinetics Bioavailability Herbal Medicine

Hyperoside (CAS 482-36-0): Evidence-Based Application Scenarios for Scientific and Industrial Use


Formulation of Topical or Local GI-Targeted Antioxidant Preparations Requiring Minimal Systemic Absorption

Based on the direct comparative evidence that hyperoside exhibits negligible oral absorption in rats due to its superior gastrointestinal stability compared to isoquercitrin [1], hyperoside is ideally suited for research and development of formulations intended for local action within the gastrointestinal tract. This includes studies on intestinal inflammation, gut microbiota modulation, or as a luminal antioxidant. Its resistance to hydrolysis and minimal systemic uptake [1] make it a superior candidate over more readily absorbed analogs like isoquercitrin when a confined, non-systemic effect is the primary design goal.

Development of High-Potency Antioxidant Nutraceuticals or Cosmeceuticals Leveraging Superior DPPH Scavenging

The directly compared and quantified rank-order activity, showing hyperoside as a more potent DPPH radical scavenger than both ascorbic acid and rutin [2], positions hyperoside as a premium ingredient for antioxidant-focused product development. In scenarios where maximizing free radical quenching capacity per unit mass is a key performance indicator (e.g., anti-aging skincare, dietary supplements), hyperoside offers a quantifiably superior starting point compared to these common industry benchmarks [2].

In Vitro Mechanistic Studies on Prooxidant-Mediated Cellular Effects or Redox-Cycling Therapies

The unique electronic profile of hyperoside, characterized by its lowest redox potential and highest prooxidant reactivity among tested quercetin glycosides [3], makes it the compound of choice for specific mechanistic investigations. Research exploring the prooxidant/antioxidant duality of flavonoids, the induction of cancer cell death via redox cycling, or the role of sugar moieties in tuning flavonoid-membrane interactions should prioritize hyperoside to study these phenomena at their most pronounced and measurable level [3].

Pharmacokinetic Studies Requiring a Model Compound with Predictably Low Oral Bioavailability

The established absolute oral bioavailability of hyperoside from a botanical extract at just 2.211% [4] provides a well-defined, quantitative baseline for pharmacokinetic research. Hyperoside can serve as a reliable low-bioavailability probe to study the impact of novel delivery systems, absorption enhancers, or formulation technologies (e.g., inclusion complexes with cyclodextrins [5]) where the primary objective is to demonstrate a measurable improvement in systemic exposure [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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